N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide, also known as BCTB, is a chemical compound that belongs to the class of thiazole derivatives. It has been extensively studied for its potential use in scientific research applications due to its unique properties.
Wirkmechanismus
N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide acts as a selective TRPM8 channel blocker by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of the TRPM8 channel. By blocking the TRPM8 channel, N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide can modulate various physiological processes that are regulated by this channel.
Biochemical and Physiological Effects:
N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide has been shown to modulate various physiological processes that are regulated by the TRPM8 channel, including thermoregulation, pain sensation, and cancer progression. N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide has been shown to reduce cold sensitivity and pain in animal models, suggesting its potential use as a therapeutic agent for pain management. Additionally, N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide has been shown to inhibit the proliferation and migration of cancer cells, suggesting its potential use as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide has several advantages for lab experiments, including its high purity, specificity, and selectivity for the TRPM8 channel. However, N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide in scientific research. One potential direction is the development of N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide-based therapeutics for pain management and cancer treatment. Another potential direction is the use of N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide as a tool for studying the physiological and pathological roles of the TRPM8 channel in various tissues and organs. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide at different concentrations and in different cell types.
Synthesemethoden
The synthesis of N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide involves the reaction of N-benzyl-4-(1,3-thiazol-4-yl)benzamide with cyanomethyl bromide in the presence of a base. The reaction yields N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide has been widely used in scientific research due to its potential as a selective TRPM8 channel blocker. The TRPM8 channel is a cold and menthol receptor that is involved in various physiological processes, including thermoregulation, pain sensation, and cancer progression. N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide has been shown to selectively block the TRPM8 channel without affecting other ion channels, making it a valuable tool for studying the physiological and pathological roles of TRPM8.
Eigenschaften
IUPAC Name |
N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c20-10-11-22(12-15-4-2-1-3-5-15)19(23)17-8-6-16(7-9-17)18-13-24-14-21-18/h1-9,13-14H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWYZKCJKRWTBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC=C(C=C2)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.